2-Acetamidonaphthalene-1-sulfonic acid
Description
2-Acetamidonaphthalene-1-sulfonic acid (hypothetical structure inferred from nomenclature) is a naphthalene sulfonic acid derivative featuring an acetamido (-NHCOCH₃) substituent at position 2 and a sulfonic acid (-SO₃H) group at position 1. These compounds are critical intermediates in organic synthesis, particularly in dye manufacturing, pharmaceuticals, and biochemical research . The acetamido group may enhance solubility or stability compared to amino derivatives, though specific data require further validation.
Properties
CAS No. |
53460-20-1 |
|---|---|
Molecular Formula |
C12H11NO4S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
2-acetamidonaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H11NO4S/c1-8(14)13-11-7-6-9-4-2-3-5-10(9)12(11)18(15,16)17/h2-7H,1H3,(H,13,14)(H,15,16,17) |
InChI Key |
YZUMYXYLMWRUEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties of 2-Acetamidonaphthalene-1-sulfonic acid and its positional isomers or functional analogs:
Key Findings:
Substituent Position Effects: The position of amino/acetamido groups significantly impacts reactivity and applications. Crystal structure studies of 1-amino-2-naphthalene sulfonic acid (a zwitterion) reveal intramolecular N-H⋯O hydrogen bonds, stabilizing planar molecular arrangements . Similar stabilization may occur in acetamido analogs.
Functional Group Influence: Amino vs. Acetamido: Acetamido groups (-NHCOCH₃) likely reduce nucleophilicity compared to amino (-NH₂), altering reactivity in azo coupling or metal complexation . Sulfonic Acid vs. Sulfonyl Chloride: Sulfonic acids (-SO₃H) enhance water solubility, whereas sulfonyl chlorides (-SO₂Cl, as in CAS 73936-73-9) are reactive toward amines or alcohols .
Industrial and Research Applications: Sodium salts of disulfonated derivatives (e.g., CAS 19532-03-7) are used in surfactants due to high solubility . EDANS (CAS 50402-56-7), with an extended aminoethylamino side chain, serves as a fluorescent tag in biochemical assays .
Structural and Hazard Considerations
- Hazards: Amino-substituted naphthalene sulfonic acids (e.g., CAS 81-16-3) exhibit toxicity (H302: harmful if swallowed) and irritancy (H315/H319: skin/eye irritation) . Acetamido derivatives may mitigate these risks due to reduced amine reactivity.
- Storage: Most sulfonic acids require protection from light and moisture. For example, EDANS is stored under nitrogen at 2–8°C , while 2-aminonaphthalene-1-sulfonic acid needs an inert atmosphere .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and purifying 2-Acetamidonaphthalene-1-sulfonic acid?
- Methodology : Synthesis typically involves sulfonation of naphthalene followed by acetylation. Purification often employs recrystallization in methanol or ethanol, as demonstrated in studies of structurally similar compounds like 1-amino-2-naphthalenesulfonic acid . Chromatographic techniques (e.g., reverse-phase HPLC) can resolve impurities, particularly sulfonic acid derivatives .
- Key Considerations : Monitor reaction pH to avoid over-sulfonation. Storage under inert atmospheres (e.g., nitrogen) and protection from light are critical to prevent degradation .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- Spectroscopy : Use -NMR and -NMR to confirm substitution patterns on the naphthalene ring. FT-IR identifies sulfonic (-SOH) and acetamido (-NHCOCH) groups .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as shown in studies of zwitterionic naphthalenesulfonic acids .
- Mass Spectrometry : Confirm molecular weight (223.25 g/mol) and fragmentation patterns .
Q. What are the stability profiles of this compound under varying conditions?
- Experimental Design :
- Perform thermogravimetric analysis (TGA) to assess thermal stability.
- Conduct accelerated degradation studies under UV light, acidic/alkaline conditions, and oxidative environments (e.g., HO) .
- Findings : Sulfonic acid derivatives generally exhibit hygroscopicity; stability in aqueous solutions is pH-dependent .
Advanced Research Questions
Q. How do substituent positions (e.g., sulfonic vs. acetamido groups) influence electronic properties and reactivity?
- Methodology :
- Compare Hammett substituent constants () for sulfonic (-SOH) and acetamido (-NHCOCH) groups using UV-Vis spectroscopy and computational modeling (DFT) .
- Study electrophilic aromatic substitution (e.g., nitration) to assess directing effects .
Q. How can researchers resolve contradictions in reported solubility and reactivity data for sulfonated naphthalenes?
- Contradiction Analysis :
- Compare solubility parameters (e.g., Hansen solubility) across solvents like water, DMSO, and ethanol.
- Validate purity via elemental analysis and HPLC to rule out isomer contamination (e.g., 1,5-disulfonic vs. 1,3,6-trisulfonic derivatives) .
- Case Study : Discrepancies in solubility between this compound and its isomer, 4-aminonaphthalene-1-sulfonic acid, arise from differences in hydrogen-bonding capacity .
Q. What computational models best predict the interactions of this compound with biomolecules or polymers?
- Modeling Approaches :
- Use molecular dynamics (MD) simulations to study interactions with lipid bilayers or ion-exchange membranes .
- Apply density functional theory (DFT) to calculate partial charges and electrostatic potential maps for docking studies .
- Validation : Cross-reference computational results with experimental data (e.g., binding constants from isothermal titration calorimetry) .
Q. How can researchers design experiments to investigate degradation pathways under environmental or industrial conditions?
- Experimental Design :
- Expose the compound to simulated wastewater (pH 3–10, 25–60°C) and analyze degradation products via LC-MS/MS .
- Use -labeling to trace sulfonic acid group hydrolysis .
Q. What strategies address challenges in synthesizing derivatives for applications in catalysis or materials science?
- Synthetic Challenges :
- Steric hindrance from the naphthalene ring complicates functionalization at adjacent positions.
- Competitive sulfonation/acetylation requires precise stoichiometric control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
